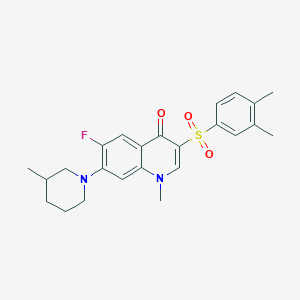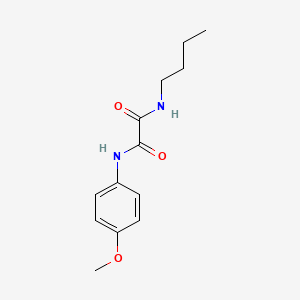
Methyl 5-cyanothiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-cyanothiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5NO2S . It has a molecular weight of 167.19 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of “Methyl 5-cyanothiophene-2-carboxylate” involves a series of reactions. For instance, it can be synthesized from methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH . The yield from this one-pot reaction can range from 29% to 84% .Molecular Structure Analysis
The InChI code for “Methyl 5-cyanothiophene-2-carboxylate” is 1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
“Methyl 5-cyanothiophene-2-carboxylate” can participate in various chemical reactions. For example, it can be used as a starting material in the synthesis of 5-aryl-3-hydroxythiophene-2-carboxylates .Physical And Chemical Properties Analysis
“Methyl 5-cyanothiophene-2-carboxylate” is a solid substance . It has a molecular weight of 167.19 and a molecular formula of C7H5NO2S .Applications De Recherche Scientifique
Organic Semiconductors
Thiophene derivatives, including Methyl 5-cyanothiophene-2-carboxylate, play a significant role in the development of organic semiconductors . These semiconductors are used in various electronic devices due to their flexibility, low cost, and ease of fabrication.
Organic Field-Effect Transistors (OFETs)
Methyl 5-cyanothiophene-2-carboxylate is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. They are used in the construction of organic electronic devices, which are lightweight, flexible, and inexpensive.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules, including Methyl 5-cyanothiophene-2-carboxylate, are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help prevent the corrosion of metals and alloys.
Biological Research
Thiophene-based analogs, including Methyl 5-cyanothiophene-2-carboxylate, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Pharmaceutical Applications
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Safety and Hazards
“Methyl 5-cyanothiophene-2-carboxylate” is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Thiophene derivatives, including “Methyl 5-cyanothiophene-2-carboxylate”, have been the subject of extensive research due to their wide range of applications in medicinal chemistry, material science, and industrial chemistry . They are expected to continue to attract interest from scientists and researchers in the future .
Propriétés
IUPAC Name |
methyl 5-cyanothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGYHLXZILYUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyanothiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2660389.png)
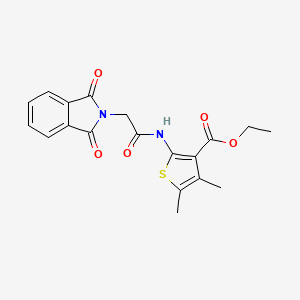
![dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2660393.png)
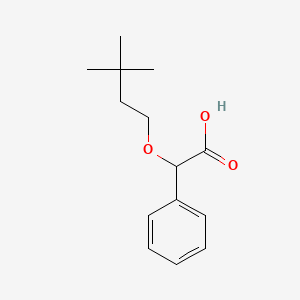
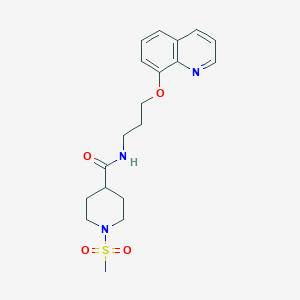
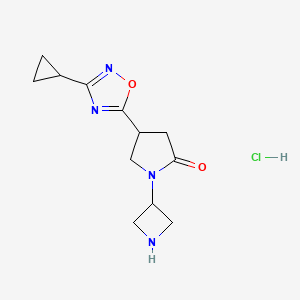
![N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2660401.png)

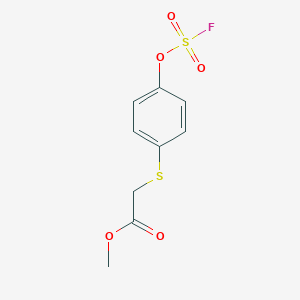
![2-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2660407.png)
